molecular formula C2H5N3O2 B020921 N-Nitroso-N-methylurea CAS No. 684-93-5

N-Nitroso-N-methylurea

Cat. No. B020921
CAS RN: 684-93-5
M. Wt: 103.08 g/mol
InChI Key: ZRKWMRDKSOPRRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

NMU can be synthesized through various chemical reactions involving nitrosation processes. A key method includes the nitrosation of creatinine, a common constituent in meats, under acidic conditions, which has been investigated for the potential formation of NMU in cured meats. This process underscores the chemical's formation under specific conditions and its relevance to dietary exposures (Sen, Seaman, Burgess, Baddoo, & Weber, 2000).

Molecular Structure Analysis

The molecular structure of NMU has been characterized using various spectroscopic techniques, revealing insights into its reactive nature. Notably, studies on its molecular structure have employed experimental (FT-IR, FT-Raman) and theoretical (DFT) techniques to elucidate the nature of its interaction with nucleic acids, further demonstrating its potency as a mutagen (Singh, Islam, Ahmad, & Prabaharan, 2018).

Chemical Reactions and Properties

NMU's chemical properties, particularly its reactivity with DNA, have been extensively studied. It preferentially alkylates DNA, leading to significant biological effects. The interaction of NMU with DNA, resulting in the formation of various methylation products such as O4-methylthymidine, demonstrates its role in inducing mutations and potential carcinogenesis (Lawley, Orr, Shah, Farmer, & Jarman, 1973).

Scientific Research Applications

Here are the citations for the mentioned applications:

Safety And Hazards

Exposure to NMU may cause nausea, vomiting, epigastric pain, diarrhea and leukopenia . It may also cause skin rashes . Eye contact may cause damage to the retina, degeneration of pigment epithelium and destruction of the rods and outer nuclear layer leading to thinning of the whole retina and migration of pigment . It is toxic on skin contact or ingestion and causes skin irritation . When heated to decomposition it emits toxic fumes of NOx .

Future Directions

The future outlook of the NMU market appears promising, mainly due to the increasing demand for innovative cancer research and treatment options .

properties

IUPAC Name

1-methyl-1-nitrosourea
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InChI

InChI=1S/C2H5N3O2/c1-5(4-7)2(3)6/h1H3,(H2,3,6)
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InChI Key

ZRKWMRDKSOPRRS-UHFFFAOYSA-N
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Canonical SMILES

CN(C(=O)N)N=O
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Molecular Formula

C2H5N3O2
Record name N-NITROSO-N-METHYLUREA
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DSSTOX Substance ID

DTXSID4021006
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Molecular Weight

103.08 g/mol
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Physical Description

N-nitroso-n-methylurea appears as pale yellow crystals or light yellow moist powder. (NTP, 1992), Colorless or yellow solid; [HSDB]
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 1.443X10+4 mg/l at 24 °C, Soluble in water, Soluble in ethanol, ether
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Density

less than 1.0 (NTP, 1992)
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Vapor Pressure

Non-volatile (NTP, 1992), 0.02 [mmHg]
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Mechanism of Action

The role of oncogene ras in carcinogen-induced neoplastic transformation was examined. Rat mammary carcinomas induced by N-nitroso-N-methylurea and 7,12-dimethylbenzanthracene showed mutations in codons 12 and 61, resp, of the gene H-ras-1. The mutation at codon 12 was a guanine-guanine-adenine to guanine-adenine-adenine transition.
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Product Name

N-Nitroso-N-methylurea

Color/Form

Colorless or yellow plates from ethanol

CAS RN

684-93-5, 28606-00-0
Record name N-NITROSO-N-METHYLUREA
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Record name N-Methyl-N-nitrosourea
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Melting Point

255 °F (decomposes) (NTP, 1992), 123 °C
Record name N-NITROSO-N-METHYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
6,260
Citations
H Zarbl, S Sukumar, AV Arthur, D Martin-Zanca… - Nature, 1985 - nature.com
… in tumours induced by N-nitroso-Nmethylurea, but not in … of mutation induced by N-nitroso-N-methylurea. These results are … /N rats by a single dose of N-nitroso-N-methylurea (NMU)1 • …
Number of citations: 005 www.nature.com
SM Hecht, JW Kozarich - The Journal of Organic Chemistry, 1973 - ACS Publications
… To a suspension of sodium hydride (1.00 g, 41.7 mmol) in 20ml of 1,2-dimethoxyethane at0 was added N-nitroso-N-methylurea (2.15 g, 20.8 mmol) in 15 ml of 1,2-dimethoxyethane. …
Number of citations: 38 pubs.acs.org
CA Davio, GP Cricco, RM Bergoc, ES Rivera - Biochemical pharmacology, 1995 - Elsevier
… specific binding sites for histamine were characterized in the cell membrane of Nnitroso-N-methylurea (NMU)-induced tumors. The first one, with higher affinity (& = 4 2 2 nM), was …
Number of citations: 105 www.sciencedirect.com
DE Blask, DB Pelletier, SM Hill, A Lemus-Wilson… - Journal of cancer …, 1991 - Springer
… Although DMBA- and N-nitroso-N-methylurea (NMU)-induced mammary tumors have similar hormonal requirements for growth, NMU tumors may be more responsive to estrogen and …
Number of citations: 152 link.springer.com
RS Cha, WG Thilly, H Zarbl - Proceedings of the National …, 1994 - National Acad Sciences
… observed in rat mammary tumors induced by N-nitroso-N-methylurea (NMU). We developed … (1) characterized and compared the type of oncomutations found in N-nitroso-Nmethylurea (…
Number of citations: 183 www.pnas.org
CJ Grubbs, JC Peckham, KD Cato - Journal of the National …, 1983 - academic.oup.com
The effects on mammary carcinogenesis when N-nitroso-N-methylurea (NMU) is administered to rats of different ages were studied. Female outbred Sprague-Dawley rats received two …
Number of citations: 81 academic.oup.com
CJ Grubbs, DR Farnell, DL Hill… - Journal of the National …, 1985 - academic.oup.com
Chemoprevention of N-Nitroso-N-methylurea-Induced Mammary Cancers by Pretreatment … Mammary carcinogenesis in rats in relation to age at time of N-nitroso-N-methylurea …
Number of citations: 154 academic.oup.com
NP Sen, SW Seaman, C Burgess… - Journal of agricultural …, 2000 - ACS Publications
N-Nitroso-N-methylurea (NMU) is a highly potent direct-acting carcinogen that has been shown to induce cancer in a number of animal species. Although previous research has …
Number of citations: 43 pubs.acs.org
R Parkin, HB Waynforth, PN Magee - Mutation Research/Environmental …, 1973 - Elsevier
N-Nitroso-N-methylurea (NMU) at a dose of 50 mg/kg body wt significantly increased the incidence of early foetal death (dominant lethal mutations) when compared with the solvent …
Number of citations: 34 www.sciencedirect.com
AJ Likhachev, MN Ivanov, H Brésil, G Planche-Martel… - Cancer Research, 1983 - AACR
… The carcinogenicity of N-nitroso-N-methylurea (NMU) and Nnitroso-N-ethylurea (NEU) has … in the trachea of hamsters with N-nitroso-N-methylurea. Cancer Res., 38: 1667-1676, 1978. …
Number of citations: 30 aacrjournals.org

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